

Application Note: Cyclopentanedecol (Decahydroxycyclopentane) in Coordination Chemistry

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Compound of Interest

Compound Name: Cyclopentanedecol

CAS No.: 595-03-9

Cat. No.: B3344100

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Part 1: Executive Summary & Chemical Identity

Cyclopentanedecol (CAS: 595-03-9), systematically known as decahydroxycyclopentane (), is the fully hydrated form of Cyclopentanepentone (Leuconic Acid,

). While often overlooked in standard ligand catalogs, this molecule represents a critical entry point into the chemistry of cyclic oxocarbons—a family of non-benzenoid aromatic ligands with profound applications in molecular magnetism, ferroelectrics, and high-performance Li-ion battery cathodes.

The "Chameleon" Ligand

Researchers must understand that **Cyclopentanedecol** acts as a pro-ligand. In aqueous solution, it exists as the geminal diol (

); however, upon coordination or dehydration, it reverts to the carbonyl-rich Leuconate (

) or reduces to the Croconate (

) forms.

Key Technical Insight: Unlike standard chelators (e.g., EDTA), **Cyclopentanedecol** offers a redox-active scaffold. Its coordination chemistry is governed by the equilibrium between the gem-diol (sp³ carbons) and the planar polyketone (sp² carbons), allowing for dynamic structural rearrangements in Metal-Organic Frameworks (MOFs).

Property	Specification
Formula	(Hydrate) / (Anhydrous Ketone)
Molecular Weight	230.13 g/mol (Decol) / 140.05 g/mol (Leuconic Acid)
Coordination Modes	Bis-chelate (bidentate), bridging () , and -stacking.
Key Applications	Cathode materials (Li-ion), Molecular Magnets, Antitumor Metallodrugs (Ru-cages).

Part 2: Mechanism of Action & Ligand Dynamics

To use **Cyclopentanedecol** effectively, one must master its hydration-dehydration equilibrium. The gem-diol hydroxyls are not the primary binding sites; rather, the molecule typically coordinates through the carbonyl oxygens generated in situ or via deprotonated enol forms.

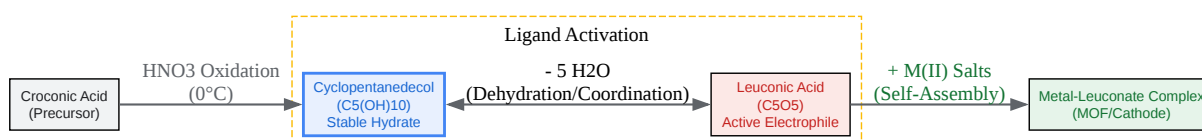
The Oxocarbon Redox Ladder

The ligand operates within a redox series. In drug development (specifically metallodrugs) and catalysis, the ability to shuttle electrons is paramount.

- Oxidized State: Leuconic Acid / **Cyclopentanedecol** (
) – Redox active, electron acceptor.

- Reduced State: Croconic Acid () – Aromatic, stable dianion ligand.

Visualization: The Cyclopentanedecol Coordination Pathway



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Figure 1: The synthetic and activation pathway of **Cyclopentanedecol**. The molecule is stored as the stable hydrate (Decol) but reacts as the polyketone (Leuconic Acid) during coordination.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclopentanedecol (Leuconic Acid Hydrate)

Objective: Prepare high-purity **Cyclopentanedecol** from Croconic Acid for use as a ligand.

Note: Commercial sources often supply the Croconic acid precursor. The oxidation step is critical to generate the C5O5 scaffold.

Materials:

- Croconic Acid (), >98% purity.
- Nitric Acid (), fuming (red) or conc. (65%).

- Ice bath.[1][2]
- Methanol (cold).[2]

Step-by-Step Methodology:

- Preparation: Cool 10 mL of concentrated nitric acid in a round-bottom flask to 0°C using an ice-salt bath.
- Oxidation: Slowly add 1.0 g of Croconic Acid in small portions over 20 minutes.
 - Mechanism:[1][3][4][5] The nitric acid oxidizes the enediol moiety of croconic acid to the vicinal carbonyls.
 - Observation: Evolution of brown fumes. The yellow croconic acid slurry will turn colorless/pale as the fully oxidized Leuconic acid forms.
- Isolation: Allow the reaction to stir at 0°C for 1 hour.
- Hydration & Precipitation: Pour the reaction mixture into 20 mL of crushed ice. The product spontaneously hydrates to form **Cyclopentanedecol** (), precipitating as a white crystalline solid.
- Purification: Filter the white solid and wash with minimal cold water followed by cold methanol to remove residual acid.
- Storage: Store in a desiccator. The hydrate is stable, whereas the anhydrous is highly hygroscopic.

Protocol B: Coordination to Transition Metals (Cu-Leuconate MOF)

Objective: Synthesize a 2D/3D coordination polymer using **Cyclopentanedecol**. This protocol uses Copper(II) to demonstrate the "back-donation" stabilization of the oxocarbon.

Materials:

- **Cyclopentanedecol** (prepared above).
- Copper(II) Acetate Monohydrate ().
- Solvent: Water/Ethanol (1:1 v/v).

Workflow:

- Ligand Solution: Dissolve 1 mmol (230 mg) of **Cyclopentanedecol** in 10 mL water.
 - Note: Heating to 40°C facilitates dissolution and shifts the equilibrium slightly toward the carbonyl form (), making it reactive.
- Metal Addition: Dissolve 1 mmol of in 10 mL ethanol. Add this dropwise to the ligand solution.
- Self-Assembly: The solution will turn deep blue/green. Heat at 60°C for 4 hours.
 - Chemistry: The ions coordinate to the carbonyl oxygens. The acetate acts as a base, neutralizing any residual acidity, though Leuconic acid itself is not a proton donor (it is an electron acceptor). However, if Croconate is present as an impurity, it will bind strongly.
- Crystallization: Allow the solution to evaporate slowly at room temperature.
- Result: Blue crystals of .
 - Validation: IR Spectroscopy will show a shift in the Carbonyl stretch (

) from ~1700

(free ketone) to ~1600

(coordinated).

Part 4: Applications in Drug Development & Materials

Metallo drug Scaffolds (Ruthenium Cages)

Cyclopentanedecol derivatives are used to synthesize Organometallic Cages for drug delivery.

- Concept: The planar unit acts as a "panel" to bridge Ruthenium () or Rhodium () centers, creating large molecular cavities (metallacages).
- Utility: These cages can encapsulate hydrophobic drugs (e.g., cisplatin or doxorubicin), improving solubility and targeting.
- Reference Protocol: Reaction of **Cyclopentanedecol** with yields molecular boxes capable of host-guest chemistry.

High-Energy Cathodes (Li-Ion Batteries)

This is the most "field-proven" industrial application.

- Mechanism: The scaffold can reversibly accept electrons (lithiation) at the carbonyl sites, converting to .

- Performance: **Cyclopentanedecol**-derived cathodes exhibit multi-electron redox capacity (>300 mAh/g), significantly higher than traditional cobalt-based cathodes.
- Protocol Note: For battery research, the anhydrous Leuconic Acid is preferred. Dehydrate **Cyclopentanedecol** by heating at 100°C under vacuum (mbar) for 12 hours before electrode fabrication.

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